4'-Arsenosoacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It serves as an intermediate in pharmaceutical synthesis.

4’-Arsenosoacetophenone: is a yellow crystalline compound. It is soluble in hot water, alcohols, and dilute acids, and slightly soluble in benzene and cold water.

Preparation Methods

- There are two main synthetic routes for producing 4’-Arsenosoacetophenone:

Reduction of p-Nitroacetophenone: In this method, p-nitroacetophenone is reduced using stannous chloride and concentrated hydrochloric acid. The reaction proceeds at elevated temperatures, followed by cooling and filtration to obtain the crude product. Recrystallization yields pure 4’-Arsenosoacetophenone with a melting point of 105-106°C.

Acetylation of Aniline: Acetophenone reacts with aniline in acetic anhydride to form acetylaminophenylethanone. Hydrolysis and neutralization of this intermediate yield 4’-Arsenosoacetophenone.

- The overall yield for these methods is around 61%.

Chemical Reactions Analysis

- Common reagents include acetic anhydride, stannous chloride, hydrochloric acid, and sodium hydroxide.

4’-Arsenosoacetophenone: undergoes various reactions:

Scientific Research Applications

Toxicology: 4’-Arsenosoacetophenone has found new applications in toxicology, particularly in treating cyanide poisoning.

Pharmaceutical Research: It serves as a precursor for cough suppressants.

Analytical Chemistry: It is used in sensitive tests for detecting palladium and vitamin B1.

Cerium Luminescence Assay: It plays a role in cerium-based photometric assays.

Mechanism of Action

- The exact mechanism by which 4’-Arsenosoacetophenone exerts its effects is not extensively studied. its toxicity and potential therapeutic applications warrant further investigation.

Comparison with Similar Compounds

- While there are no direct analogs, its unique properties make it valuable in specific applications.

Remember, 4’-Arsenosoacetophenone is a compound with diverse uses, from toxicology research to pharmaceutical development.

Properties

CAS No. |

5425-05-8 |

|---|---|

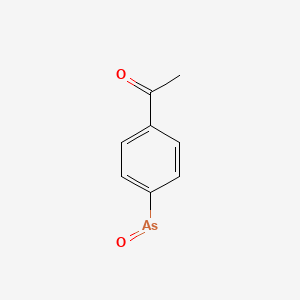

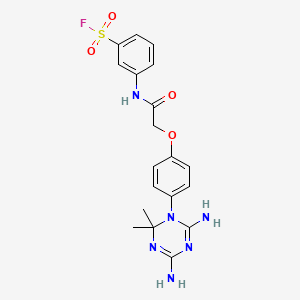

Molecular Formula |

C8H7AsO2 |

Molecular Weight |

210.06 g/mol |

IUPAC Name |

1-(4-arsorosophenyl)ethanone |

InChI |

InChI=1S/C8H7AsO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5H,1H3 |

InChI Key |

RSERRVQYLAJIQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)[As]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

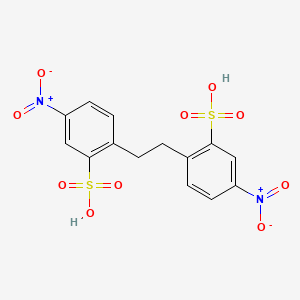

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)